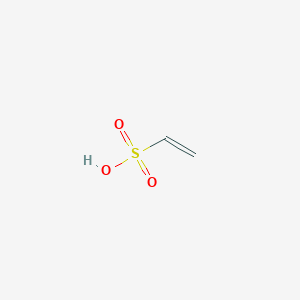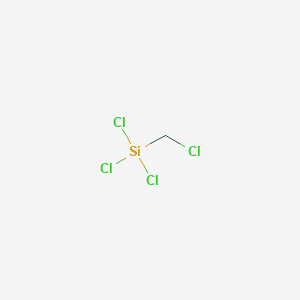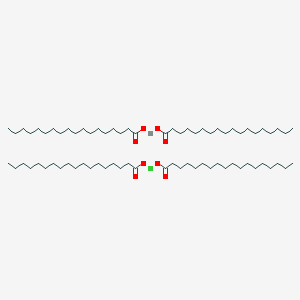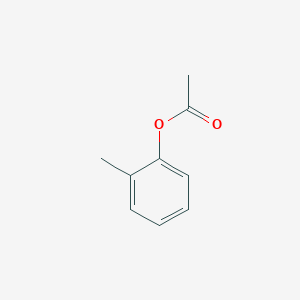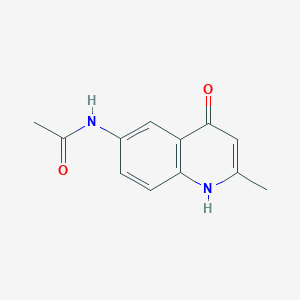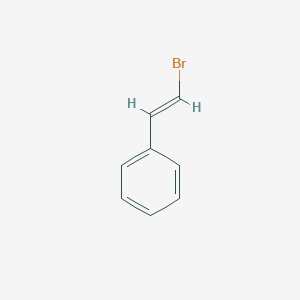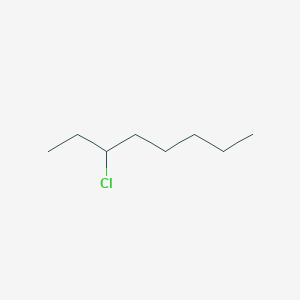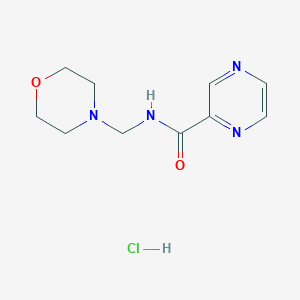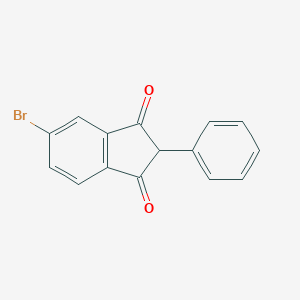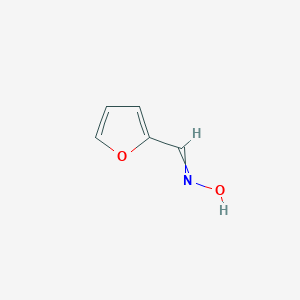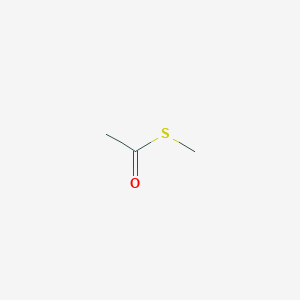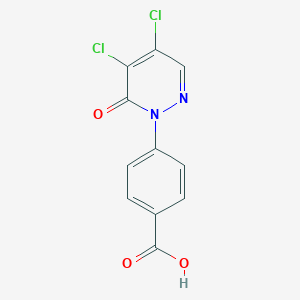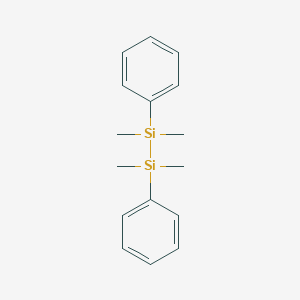
1,2-Diphenyltetramethyldisilane
概要
説明
1,2-Diphenyltetramethyldisilane: is an organosilicon compound with the molecular formula C16H22Si2 and a molecular weight of 270.5169 g/mol . It is characterized by the presence of two phenyl groups and four methyl groups attached to a disilane backbone. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Diphenyltetramethyldisilane can be synthesized through the catalytic dehydrogenation and condensation of dimethylphenylsilane in the presence of platinum complexes . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the disilane bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1,2-Diphenyltetramethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl anions.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Silanols and siloxanes.
Reduction Products: Silyl anions.
Substitution Products: Various substituted silanes depending on the reagents used.
科学的研究の応用
1,2-Diphenyltetramethyldisilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties
作用機序
The mechanism of action of 1,2-Diphenyltetramethyldisilane involves its interaction with various molecular targets and pathways. The compound’s silicon-silicon bond and phenyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and the chemical environment .
類似化合物との比較
- 1,1,2,2-Tetramethyl-1,2-diphenyldisilane
- Dimethylphenylsilane
- Tetramethyldisilane-1,2-diyldibenzene
Comparison: 1,2-Diphenyltetramethyldisilane is unique due to its specific arrangement of phenyl and methyl groups around the disilane backbone. This configuration imparts distinct chemical properties, such as higher stability and reactivity, compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
特性
IUPAC Name |
[dimethyl(phenyl)silyl]-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOOIYHUTINYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150752 | |
| Record name | 1,2-Diphenyltetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145-98-8 | |
| Record name | 1,2-Diphenyltetramethyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenyltetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 1,2-diphenyltetramethyldisilane undergoes?
A1: this compound, also known as 1,1,2,2-tetramethyl-1,2-diphenyldisilane, readily undergoes reactions that cleave the central Si–Si bond. For instance, it reacts with lithium to form phenyldimethylsilyllithium. [] This reagent is useful in organic synthesis, for example, it can displace the silyl group from tert-butyldimethylsilyl enol ethers. [] Additionally, this compound reacts with N-bromosuccinimide to yield phenyldimethylbromosilane and a small amount of bromobenzene. [] Studies have also shown it undergoes bimolecular homolytic substitution with 1,2-dibromoethane in the presence of a radical initiator. [] This reaction is influenced by the electronic nature of substituents on the aromatic rings, with electron-donating groups increasing the reaction rate. []
Q2: How does the structure of this compound influence its reactivity with 1,2-dibromoethane?
A2: Research has shown that the reactivity of this compound with 1,2-dibromoethane in a radical substitution reaction is sensitive to the electronic nature of substituents on the phenyl rings. [] Specifically, electron-donating groups on the phenyl rings increase the rate of reaction, while electron-withdrawing groups would be expected to decrease the reaction rate. This suggests that the Si–Si bond cleavage is favored by increased electron density in the bond. This structure-activity relationship highlights the importance of electronic factors in these types of silicon-based reactions.
Q3: What are the products formed upon gamma radiolysis of 2-phenylheptamethyltrisilane and how do they relate to this compound?
A3: Gamma radiolysis of 2-phenylheptamethyltrisilane, a model compound for polysilastyrene, produces several products, including Me6Si2, Me3SiSiMe2Ph, Me3SiH, Me3SiSiHMePh, and (Me3Si)2 SiMeC6H4SiMe3. [] These products result from reactions such as chain contraction with methylphenylsilylene extrusion, methyl migration with dimethylsilylene extrusion, Si–Si bond scission by hydrogen atoms, and substitution of a hydrogen atom on the phenyl group. Notably, similar reactions, excluding chain contraction, are also observed in this compound and pentamethylphenyldisilane when exposed to gamma radiation. [] This suggests that the phenyl substituent plays a crucial role in determining the degradation pathways of these organosilanes.
Q4: Can this compound be synthesized electrochemically?
A4: Yes, this compound can be synthesized through electrochemical oxidation of dimethylphenylsilane using a platinum-copper electrode system. [] This method yields this compound in moderate yields (48%). Interestingly, this electrochemical approach can also be applied to synthesize other organosilicon compounds. For example, the "paired" electrolysis of methyldiphenylsilane at the anode and chloromethyldiphenylsilane at the cathode produces 1,2-dimethyltetraphenyldisilane in 64% yield. [] These findings highlight the potential of electrochemistry as a synthetic tool for forming Si-Si bonds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


